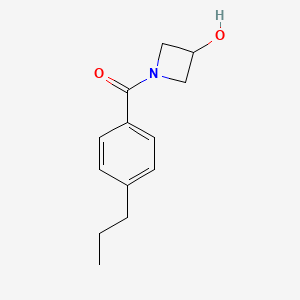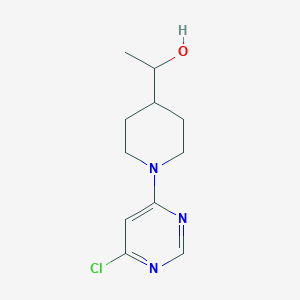
(3-氨基哌啶-1-基)(2-氯-6-氟苯基)甲酮
描述
3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone, commonly referred to as 3-AP-2-CFM, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, and it is closely related to other compounds such as 3-AP-2-CFP and 3-AP-2-CFM-OH. 3-AP-2-CFM is a white crystalline solid that is insoluble in water and has a molecular weight of 368.84 g/mol. It is a strong base and is stable under normal temperature and pressure.
科学研究应用
合成及结构表征
相关化合物的合成和结构表征突出了此类化学实体在科学研究中的多功能性和重要性。例如,选择性乙酰胆碱酯酶抑制剂的设计和合成涉及芳基异恶唑苯基哌嗪衍生物,展示了靶向神经系统疾病的潜力 (Saeedi 等,2019)。类似地,已经报道了新型(1-芳基甲基-3-芳基-1H-吡唑-5-基)(4-芳基哌嗪-1-基)甲酮衍生物的开发,因为它们具有有前途的抗真菌活性 (Lv 等,2013)。这些研究强调了化学合成在创造具有潜在治疗应用的新化合物中的重要性。
生物活性
生物活性的探索是这些化合物科学研究应用的一个重要方面。对 3-氨基-4-吗啉代-1H-吲唑-1-基(3-氟苯基)甲酮的抗肿瘤活性的研究表明对几种癌细胞系的增殖有明显的抑制作用 (Tang & Fu,2018)。此外,对新型衍生物的合成和生物学评估的研究,例如涉及钠离子通道阻断剂和抗惊厥剂的研究,说明了这些化合物在解决神经系统疾病方面的潜力 (Malik & Khan,2014)。
分子对接和理论研究
分子对接和理论研究提供了对这些化合物相互作用机制和潜在功效的见解。例如,(4-氨基-2-(苯氨基)噻唑-5-基)(噻吩-2-基)甲酮及其衍生物的对接研究有助于了解它们的抗菌活性,展示了计算方法在药物发现中的重要性 (Shahana & Yardily,2020)。
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBOPTVBCZBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



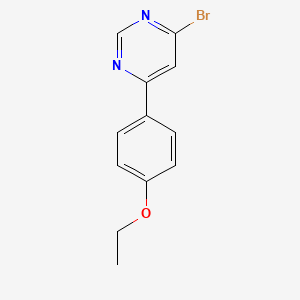
![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
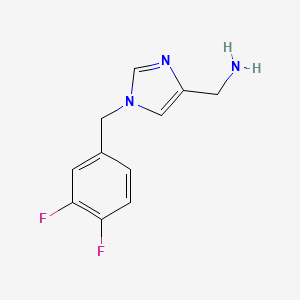
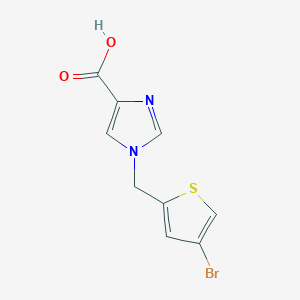
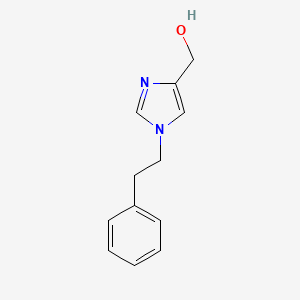
![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)

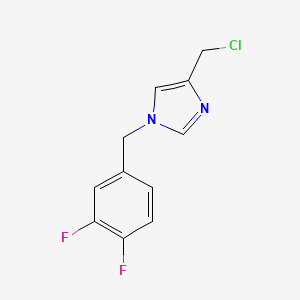
![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)
